Resolution Enantiomeric Purity: Tartrate Salt Method vs. Citrate Preferential Crystallization
The tartrate-based resolution of racemic trans-1,2-diaminocyclohexane, which forms the basis for obtaining the enantiopure diamine from which the D-tartrate salt is prepared, achieves >99.8% enantiomeric excess (ee) directly from the first crystallization, as demonstrated by Schanz et al. using an optimized methanol/water (10:1) solvent system [1]. In this method, the (R,R)-tartrate salt precipitates in 49% yield (of a theoretical 50%) with >99.8% ee, and the combined overall yield of enantiopure material reaches 86% when both enantiomers are recovered [1]. By contrast, the citrate-based preferential crystallization method reported by Galland et al. achieves a crude enantiomeric purity of better than 90% ee, which requires a subsequent recrystallization step to reach >99% ee, with a productivity of 40 g per batch per liter of solvent per hour [2]. The tartrate method thus provides an operational advantage: single-step access to enantiopure material at >99.8% ee without the need for post-crystallization enrichment.
| Evidence Dimension | Enantiomeric excess of the directly isolated crystalline salt from racemic DACH resolution |
|---|---|
| Target Compound Data | >99.8% ee (tartrate salt, first crystallization, methanol/water 10:1, 49% yield of theoretical 50%) |
| Comparator Or Baseline | Citrate monohydrate salt: >90% ee (crude, first crystallization); >99% ee only after recrystallization; productivity 40 g/L/h |
| Quantified Difference | Tartrate method: >99.8% ee single-step. Citrate method: >90% ee single-step, requires recrystallization to reach >99% ee. ~0.8% ee advantage in final purity with fewer unit operations. |
| Conditions | Racemic trans-1,2-diaminocyclohexane resolution; tartrate method in methanol/water (10:1) at reflux; citrate method via AS3PC preferential crystallization in water at 100 mL and 1 L scale |
Why This Matters
For procurement, the tartrate route guarantees single-step access to enantiopure diamine (>99.8% ee) as a chemically inert salt, eliminating the additional recrystallization required by the citrate alternative and reducing processing time and solvent consumption.
- [1] Schanz, H.-J., Linseis, M.A. & Gilheany, D.G. (2003). Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL. Tetrahedron: Asymmetry, 14(18), 2763–2769. DOI: 10.1016/S0957-4166(03)00586-X. View Source
- [2] Galland, A., Dupray, V., Lafontaine, A., Berton, B., Sanselme, M., Atmani, H. & Coquerel, G. (2010). Preparative resolution of (±)-trans-1,2-diaminocyclohexane by means of preferential crystallization of its citrate monohydrate. Tetrahedron: Asymmetry, 21(18), 2212–2217. DOI: 10.1016/j.tetasy.2010.07.019. View Source
